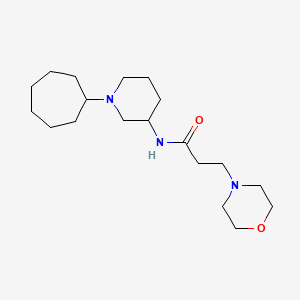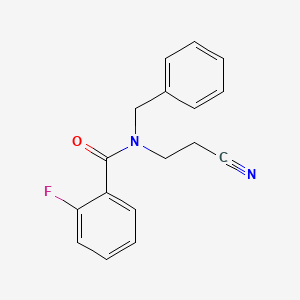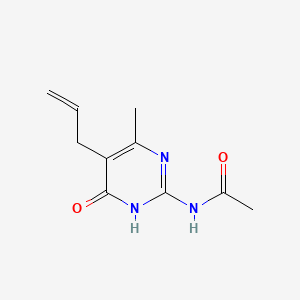
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
作用機序
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, this compound can help to reduce neuronal activity, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anxiolytic effect. This compound has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, this compound has been shown to increase the levels of glutamate in the brain, which can have a positive effect on cognitive function.
実験室実験の利点と制限
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of GABA transaminase, which makes it a useful tool for studying the effects of GABA on the brain. Additionally, this compound has been extensively studied, and its effects on the brain are well understood. However, there are also some limitations to using this compound in lab experiments. It is a potent inhibitor of GABA transaminase, which means that it can have significant effects on the brain. This can make it difficult to isolate the specific effects of this compound from the effects of other neurotransmitters and neuromodulators.
将来の方向性
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide. One potential area of research is the use of this compound in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals, and it may have potential as a treatment for cocaine and alcohol addiction. Another potential area of research is the use of this compound in the treatment of anxiety and depression. Studies have shown that this compound can have anxiolytic and antidepressant effects, and it may have potential as a treatment for these disorders. Finally, researchers are also interested in exploring the potential of this compound as a cognitive enhancer. Studies have shown that this compound can increase the levels of glutamate in the brain, which may have a positive effect on cognitive function.
合成法
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemicals and reagents. The synthesis of this compound involves the condensation of 3-(4-morpholinyl)propanoic acid with cycloheptanone, followed by the reaction of the resulting product with piperidine. The final step involves the addition of acetic anhydride to form this compound.
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)-3-(4-morpholinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine and alcohol addiction.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(9-11-21-12-14-24-15-13-21)20-17-6-5-10-22(16-17)18-7-3-1-2-4-8-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJAERMPRSNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)

![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B5968796.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B5968802.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5968814.png)

![2-[4-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5968825.png)
![5-(2-furyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5968831.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)
